Comprehensive Technical Guide on CAS 1427502-38-2: Structural Dynamics, Synthesis, and Applications of a Privileged Diarylketone Scaffold
Comprehensive Technical Guide on CAS 1427502-38-2: Structural Dynamics, Synthesis, and Applications of a Privileged Diarylketone Scaffold
Executive Summary & Structural Rationale
CAS 1427502-38-2, chemically designated as (4-Amino-2-chlorophenyl)(4-butyl-2-methylphenyl)methanone , represents a highly specialized building block within the diarylketone (benzophenone) class of organic compounds. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, frequently found in naturally occurring bioactive molecules and synthetic drugs exhibiting anticancer, anti-inflammatory, and antimicrobial properties[1].
As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic scaffold. The strategic placement of the ortho-chloro and ortho-methyl groups forces the two phenyl rings out of coplanarity. This steric clash reduces the overall conjugation energy but locks the molecule into a specific dihedral conformation that is highly favorable for binding deep, hydrophobic pockets in target proteins (such as the allosteric sites of kinases). Furthermore, the para-butyl chain acts as a lipophilic anchor, while the para-amino group provides a critical nucleophilic handle for downstream derivatization, making it an ideal precursor for photoaffinity labeling (PAL) probes or advanced bioisosteric replacement studies[2].
Physicochemical Profiling & Molecular Architecture
To effectively utilize CAS 1427502-38-2 in drug discovery workflows, one must understand the causality behind its physicochemical properties. The table below synthesizes the core quantitative data and explains the practical implications of these metrics in assay design and formulation.
| Property | Value | Causality / Implication in Drug Design |
| Chemical Name | (4-Amino-2-chlorophenyl)(4-butyl-2-methylphenyl)methanone | Defines the core asymmetric diarylketone scaffold. |
| Molecular Formula | C₁₈H₂₀ClNO | Provides the basis for exact mass (301.12) in LC-MS/MS tracking. |
| Molecular Weight | 301.81 g/mol | Well within Lipinski’s Rule of 5, allowing significant room for further functionalization. |
| Calculated LogP | ~4.8 | High lipophilicity driven by the para-butyl chain; necessitates the use of DMSO in in vitro assays to prevent compound aggregation. |
| Topological Polar Surface Area | 43.1 Ų | Excellent theoretical membrane permeability, making it suitable for intracellular target engagement. |
| H-Bond Donors / Acceptors | 1 / 2 | The primary amine provides a critical conjugation site for amide coupling without violating H-bond constraints. |
Application in Photoaffinity Labeling (PAL)
Diarylketones are heavily utilized as photoreactive probes in chemical biology because, upon UV irradiation (~350-360 nm), the carbonyl oxygen transitions to a triplet diradical state that rapidly abstracts a hydrogen atom from neighboring protein residues, forming a covalent cross-link[2]. CAS 1427502-38-2 is uniquely suited for this because its free amine can be coupled to an alkyne or biotin reporter tag, while the benzophenone core acts as the photoreactive warhead.
Workflow for target identification using CAS 1427502-38-2 in photoaffinity labeling.
Step-by-Step Methodologies
Self-Validating Synthesis Protocol: Friedel-Crafts Acylation
To synthesize derivatives of this scaffold, a highly controlled Friedel-Crafts acylation is required. The protocol below is designed to prevent over-alkylation and regiochemical scrambling[3].
Step 1: Amine Protection
-
Action: React 3-chloroaniline with acetic anhydride in dichloromethane (DCM) to form 3-chloroacetanilide.
-
Causality: The free amine must be protected; otherwise, it will complex with the Lewis acid (AlCl₃) in the subsequent step, deactivating the ring and halting the electrophilic aromatic substitution.
Step 2: Acylation
-
Action: Dissolve 3-chloroacetanilide and 4-butyl-2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM at 0 °C. Slowly add anhydrous AlCl₃ (1.5 eq) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Causality: The ortho-methyl group on the acyl chloride provides steric hindrance, ensuring that the acylium ion attacks the para position relative to the protected amine on the aniline ring, yielding the correct regiochemistry.
Step 3: Quenching and Deprotection
-
Action: Quench the reaction by slowly pouring it into an ice-cold saturated aqueous NaHCO₃ solution. Extract with ethyl acetate. To deprotect, reflux the intermediate in 6M HCl/ethanol for 12 hours, then neutralize with NaOH.
-
Causality: The basic quench neutralizes residual AlCl₃ and prevents acid-catalyzed degradation. The harsh acidic reflux is necessary to cleave the sterically hindered acetamide, liberating the primary amine of CAS 1427502-38-2.
Biophysical Validation: Surface Plasmon Resonance (SPR) Binding Assay
Once CAS 1427502-38-2 is derivatized into a lead compound, its binding kinetics must be validated. This SPR protocol ensures self-validating data by accounting for the compound's high lipophilicity.
Step 1: Sensor Chip Preparation (Target Immobilization)
-
Action: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target protein (e.g., a purified kinase) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M Ethanolamine-HCl.
-
Causality: The acidic pH pre-concentrates the protein onto the dextran matrix via electrostatic attraction before covalent amide bond formation, ensuring high ligand density.
Step 2: Solvent Correction Curve Preparation
-
Action: Prepare running buffer (e.g., HBS-EP+) containing exactly 5% DMSO. Create a solvent correction curve by injecting buffer solutions ranging from 4.5% to 5.5% DMSO.
-
Causality: Because CAS 1427502-38-2 has a calculated LogP of ~4.8, it requires DMSO for solubility. Minor bulk refractive index changes from DMSO mismatch between the sample and running buffer will produce false-positive signals; the correction curve mathematically subtracts this artifact.
Step 3: Kinetic Injection
-
Action: Inject a 3-fold dilution series of the compound (from 10 µM down to 41 nM) at a flow rate of 50 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.
-
Causality: The high flow rate minimizes mass transport limitations, ensuring that the measured
and reflect true binding kinetics rather than the diffusion rate of the compound to the chip surface.
Future Perspectives: Bioisosteric Replacement
While the diarylketone scaffold of CAS 1427502-38-2 is incredibly useful, benzophenones can sometimes exhibit unwanted phototoxicity or poor metabolic stability in vivo[3]. Modern medicinal chemistry is increasingly looking toward bioisosteric replacements. Recent advances have demonstrated that the benzophenone core can be successfully replaced by 3,3-diaryloxetanes[4] or difluoromethyl bicyclopentanes (BCPs)[5]. These bioisosteres maintain the necessary vectors and dihedral angles of the two phenyl rings while eliminating the photoreactive carbonyl, thereby improving the pharmacokinetic profile during lead optimization.
Required References
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis, biological evaluation, network pharmacology, and molecular docking of benzophenone as antitumor agents Source: SSRN URL:[Link]
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors Source: MDPI URL:[Link]
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation Source: Domainex URL:[Link]
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis Source: ResearchGate / RSC Medicinal Chemistry URL:[Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
